molecular formula C9H9NO3S B8762792 5,6-dimethoxybenzo[d]thiazol-2(3H)-one

5,6-dimethoxybenzo[d]thiazol-2(3H)-one

Cat. No. B8762792
M. Wt: 211.24 g/mol
InChI Key: VRUMJOKNGWXXFO-UHFFFAOYSA-N
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Patent
US04353919

Procedure details

2.533 gm (0.01 mol) of 3-acetyl-5,6-dimethoxy-2(3H)-benzothiazolone were refluxed for 2 hours in a mixture of 40 ml of ethanol and 50 ml of concentrated ammonia. The mixture was concentrated to one-fourth of its original volume, allowed to cool and filtered. The dried residue was purified by chromatography on silica gel, using 1,2-dichloroethane/acetone (volume ratio 9:1) for elution. The residues of the evaporated eluates were recrystallized from methanol in the presence of activated charcoal, yielding 1.78 gm (84% of theory) of the desired product having a melting point of 192°-193° C.
Name
3-acetyl-5,6-dimethoxy-2(3H)-benzothiazolone
Quantity
2.533 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[C:8]2[CH:9]=[C:10]([O:15][CH3:16])[C:11]([O:13][CH3:14])=[CH:12][C:7]=2[S:6][C:5]1=[O:17])(=O)C>C(O)C.N>[CH3:16][O:15][C:10]1[C:11]([O:13][CH3:14])=[CH:12][C:7]2[S:6][C:5](=[O:17])[NH:4][C:8]=2[CH:9]=1

Inputs

Step One
Name
3-acetyl-5,6-dimethoxy-2(3H)-benzothiazolone
Quantity
2.533 g
Type
reactant
Smiles
C(C)(=O)N1C(SC2=C1C=C(C(=C2)OC)OC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to one-fourth of its original volume
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The dried residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
for elution
CUSTOM
Type
CUSTOM
Details
The residues of the evaporated eluates were recrystallized from methanol in the presence of activated charcoal

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC2=C(NC(S2)=O)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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